molecular formula C8H10N4S B11798655 1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine

1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11798655
M. Wt: 194.26 g/mol
InChI Key: XDIYNKDRGWSNRD-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both a pyrazole and a thiazole ring. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the methyl groups on both the pyrazole and thiazole rings can influence the compound’s reactivity and biological properties.

Preparation Methods

The synthesis of 1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the thiazole ring followed by the construction of the pyrazole ring. The reaction conditions often involve the use of strong bases and high temperatures to facilitate ring closure and functional group modifications .

Industrial production methods for such compounds may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced chemical engineering techniques to scale up the production process.

Chemical Reactions Analysis

1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing any nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups on the rings. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amine derivatives.

Scientific Research Applications

1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, affecting various cellular pathways. The specific pathways involved depend on the biological context and the targets being studied .

Comparison with Similar Compounds

1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrazole and thiazole rings, which can confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

2-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyrazol-3-amine

InChI

InChI=1S/C8H10N4S/c1-5-4-13-8(11-5)6-3-10-12(2)7(6)9/h3-4H,9H2,1-2H3

InChI Key

XDIYNKDRGWSNRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(N(N=C2)C)N

Origin of Product

United States

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